molecular formula C18H20N2O3S B2848834 N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide CAS No. 942012-60-4

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide

Cat. No.: B2848834
CAS No.: 942012-60-4
M. Wt: 344.43
InChI Key: OIGXIHMYAGAIAD-UHFFFAOYSA-N
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Description

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring attached to a phenyl group, which is further connected to a phenylethanesulfonamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of an appropriate precursor, such as 4-aminobutyric acid derivatives, under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidinone intermediate reacts with a phenyl halide in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the phenyl-substituted pyrrolidinone with ethanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Phenyl halides in the presence of a base, ethanesulfonyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The binding of the compound to its targets can activate or inhibit signaling pathways, resulting in changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyacetamide
  • N-(4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide
  • 2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides

Uniqueness

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18-7-4-13-20(18)17-10-8-16(9-11-17)19-24(22,23)14-12-15-5-2-1-3-6-15/h1-3,5-6,8-11,19H,4,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGXIHMYAGAIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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